1,3,4-Tribromo-2,5-dimethylbenzene

Description

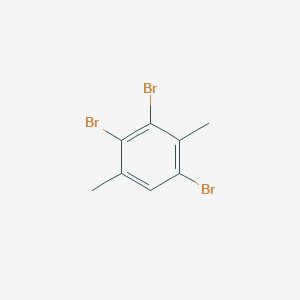

Structure

3D Structure

Properties

IUPAC Name |

1,3,4-tribromo-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br3/c1-4-3-6(9)5(2)8(11)7(4)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHEOGFMVFVUFRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1Br)Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30554102 | |

| Record name | 1,3,4-Tribromo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117572-80-2 | |

| Record name | 1,3,4-Tribromo-2,5-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117572-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Tribromo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30554102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Aryl Polybromides As Versatile Synthetic Precursors

Aryl polybromides, which are aromatic compounds containing multiple bromine atoms, are of significant interest in modern organic synthesis. Their utility stems from the reactivity of the carbon-bromine bond, which can be readily transformed into new carbon-carbon or carbon-heteroatom bonds through a variety of cross-coupling reactions. This capability allows chemists to construct complex molecules from simpler, readily available starting materials.

The presence of multiple bromine atoms on an aromatic ring offers the potential for sequential and site-selective reactions, providing a powerful tool for the controlled, stepwise synthesis of highly functionalized molecules. bldpharm.com The reactivity of each bromine atom can be influenced by its electronic environment and steric hindrance from neighboring functional groups, enabling chemists to target a specific bromine for substitution while leaving others intact for subsequent transformations. bldpharm.com This differential reactivity is a key aspect of their role as versatile precursors.

Furthermore, polybrominated arenes serve as crucial building blocks in the synthesis of a wide range of materials. They are used in the creation of polymers, photoactive materials, and cyclophanes. bohrium.com The bromine atoms can be converted into other functional groups, which can then be used to tune the properties of the resulting materials or to link the aromatic units into larger assemblies.

An Overview of Brominated Dimethylbenzene Derivatives in Contemporary Organic Chemistry

Brominated dimethylbenzene derivatives, also known as brominated xylenes (B1142099), represent an important subclass of polybrominated arenes. The presence of both bromine atoms and methyl groups on the benzene (B151609) ring provides multiple sites for chemical modification. The methyl groups can be functionalized through various reactions, such as oxidation or free-radical halogenation, while the bromine atoms can participate in cross-coupling reactions.

For instance, 1,4-dibromo-2,5-dimethylbenzene (B47692) has been utilized as a starting material in the synthesis of more complex aromatic structures, such as 4,4″-diformyl-2′,5′-dimethyl-1,1′:4′,1″-terphenyl and 1,4-diformyl-2,5-dimethylbenzene. sigmaaldrich.com These transformations highlight the utility of brominated xylenes as scaffolds for building larger, functionalized molecules. The commercial availability of various isomers of brominated xylenes makes them attractive starting points for a wide range of synthetic endeavors. researchgate.net

The interplay between the electron-donating methyl groups and the electron-withdrawing (but ortho-, para-directing) bromine atoms influences the reactivity of the aromatic ring in electrophilic substitution reactions, offering pathways to a variety of substituted benzene derivatives. orgsyn.org

Research Trajectories for 1,3,4 Tribromo 2,5 Dimethylbenzene in Synthetic Methodologies and Material Science

Direct Electrophilic Aromatic Bromination Approaches

Electrophilic aromatic substitution (EAS) stands as the most common and direct method for introducing bromine atoms onto an aromatic ring. researchgate.net This process involves the reaction of an electrophilic bromine species with the electron-rich benzene ring.

Catalyzed Bromination Reactions (e.g., using I₂, FeCl₃)

To enhance the electrophilicity of bromine, which is inherently not reactive enough to overcome the aromatic stability of benzene, a catalyst is typically required. libretexts.orglibretexts.org Lewis acids like ferric chloride (FeCl₃) are commonly employed. nih.gov The catalyst polarizes the Br-Br bond, creating a more potent electrophile that can be represented as Br⁺. This highly reactive species then attacks the benzene ring.

The mechanism for the catalyzed bromination of an aromatic ring involves two principal steps:

Iodine (I₂) can also be used as a catalyst in electrophilic bromination. While less common than iron halides, it functions by a similar principle of activating the bromine molecule.

Regioselectivity and Isomer Control in Electrophilic Bromination

The directing effects of the substituents already present on the benzene ring are crucial in determining the position of the incoming bromine atom. In the case of synthesizing this compound, the starting material is typically a dimethylbenzene (xylene) isomer. Methyl groups are activating and ortho-, para-directing. This means they increase the rate of electrophilic substitution and direct the incoming electrophile to the positions ortho (adjacent) and para (opposite) to themselves.

The synthesis of a specific isomer like this compound requires careful consideration of the starting xylene isomer and the sequential introduction of bromine atoms. The steric hindrance and electronic effects of the methyl groups and the already substituted bromine atoms will guide the regioselectivity of each subsequent bromination step. The challenge lies in controlling the reaction conditions to favor the formation of the desired tribromo isomer over other possible products. The development of highly regioselective bromination methods is a significant area of research to avoid the formation of isomeric mixtures that can be difficult to separate. nih.govwku.edu

| Starting Material | Directing Effects of Substituents | Predicted Major Monobromination Product(s) |

|---|---|---|

| o-Xylene | Two ortho-, para-directing methyl groups | 3-Bromo-1,2-dimethylbenzene and 4-Bromo-1,2-dimethylbenzene |

| m-Xylene | Two ortho-, para-directing methyl groups | 4-Bromo-1,3-dimethylbenzene |

| p-Xylene | Two ortho-, para-directing methyl groups | 2-Bromo-1,4-dimethylbenzene |

Radical Halogenation Pathways to Brominated Dimethylbenzenes

An alternative to electrophilic aromatic substitution for halogenating dimethylbenzenes is radical halogenation. This method primarily targets the methyl groups (side-chains) rather than the aromatic ring itself.

Light-Initiated Radical Bromination Mechanisms

Radical bromination is typically initiated by the homolytic cleavage of the Br-Br bond, which can be achieved by exposure to ultraviolet (UV) light or heat. This generates two bromine radicals (Br•). The reaction then proceeds via a chain mechanism:

N-Bromosuccinimide (NBS)-Mediated Brominations and Mechanistic Considerations

N-Bromosuccinimide (NBS) is a highly selective reagent for the bromination of the benzylic position of alkylbenzenes. nih.gov It is often used in the presence of a radical initiator, such as AIBN (azobisisobutyronitrile) or light. The key to the selectivity of NBS is that it provides a low, constant concentration of bromine in the reaction mixture. This low concentration of Br₂ favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring.

The mechanism is believed to involve the following steps:

NBS is considered a reliable and efficient reagent for achieving selective side-chain bromination. researchgate.net

Optimization of Reaction Conditions for Selective Side-Chain vs. Core Halogenation

The choice between halogenating the aromatic core or the methyl side-chains of dimethylbenzene is determined by the reaction conditions.

| Reaction Condition | Favored Halogenation | Reagents | Mechanism |

|---|---|---|---|

| Lewis Acid Catalyst (e.g., FeCl₃), Dark | Aromatic Core (Ring) | Br₂, FeCl₃ | Electrophilic Aromatic Substitution |

| UV Light or Heat | Side-Chain (Methyl Group) | Br₂ | Radical Chain Reaction |

| Radical Initiator (e.g., AIBN) | Side-Chain (Methyl Group) | NBS | Radical Chain Reaction |

To achieve the synthesis of this compound, where the bromine atoms are on the aromatic ring, electrophilic aromatic substitution conditions are required. Radical halogenation conditions would instead lead to the formation of bromomethyl or dibromomethyl derivatives of xylene. Careful control over the choice of reagents and reaction conditions is therefore paramount in directing the halogenation to the desired positions and achieving the target molecule.

Alternative Halogenation Strategies

Beyond traditional bromination methods, alternative strategies offer improved sustainability and selectivity. These approaches often focus on generating the electrophilic bromine species in situ, minimizing the use of hazardous reagents.

Peroxide-Bromide Halogenation Methods for Aryl-Cored Polybromides

A notable alternative for the synthesis of polybrominated aromatic compounds involves the use of peroxide and a bromide source. This method is considered a "green" approach to oxidative bromination. nih.govacs.org The reaction typically utilizes hydrogen peroxide as the oxidant and a bromide salt, such as potassium bromide (KBr), as the bromine source. rsc.org The process can be catalyzed by various metal-oxo compounds, with vanadium(V) and molybdenum(VI) being effective catalysts. rsc.orgpsu.edu This system is believed to mimic biological halogenation processes. psu.eduresearchgate.net The in situ generation of an electrophilic bromine species allows for the controlled bromination of aromatic rings. researchgate.net The reaction conditions are generally mild, and the primary byproduct is water, making it an environmentally favorable option. google.com The selectivity towards mono- or polybrominated products can often be controlled by carefully adjusting reaction parameters like the amounts of hydrogen peroxide and KBr, as well as the choice of catalyst. rsc.org

For instance, the use of sodium perborate (B1237305) in a mixture of acetic acid and acetic anhydride (B1165640) can also serve as an effective system for the oxidative bromination of aromatic amides. psu.edu This method provides a novel way to generate a peracetic acid-like solution that facilitates the bromination in the presence of a bromide source and a catalyst like sodium tungstate. psu.edu

Sustainable Methodologies in Bromination Chemistry

The increasing emphasis on green chemistry has driven the development of more sustainable bromination methodologies. bohrium.comresearchgate.net These methods aim to reduce the environmental impact by using less hazardous reagents, minimizing waste, and improving atom economy. nih.gov Oxidative bromination, which utilizes a bromide anion source and an oxidant, is a key strategy in this regard. nih.govacs.org Molecular oxygen (air) is an ideal oxidant due to its low cost and availability. nih.govacs.org

One such sustainable approach involves aerobic oxidative bromination. nih.govacs.org Transition-metal-free aerobic bromination promoted by a catalytic amount of an ionic liquid has been established. nih.govacs.org This system can use either sodium bromide/acetic acid or aqueous hydrobromic acid as the bromine source and demonstrates high efficiency and a broad substrate scope. nih.govacs.org Notably, this methodology allows for controllable chemoselectivity, enabling di-, tri-, and multi-bromination with high yields. nih.govacs.org

Another sustainable procedure employs a vanadium(V) or molybdenum(VI) catalyzed reaction in a two-phase medium. rsc.org This method uses inexpensive and environmentally friendly reagents like KBr and hydrogen peroxide as the bromine source and primary oxidant, respectively. rsc.org Compared to traditional protocols, this approach offers milder and safer reaction conditions. rsc.org

Multistep Synthetic Pathways to this compound

The synthesis of specifically substituted isomers like this compound often requires multistep synthetic routes to control the regioselectivity of the bromination.

Derivatization from Dimethylbenzene Precursors via Chloromethylation Intermediates

While direct bromination of dimethylbenzene (xylene) isomers can lead to a mixture of products, a multi-step approach involving chloromethylation can provide a more controlled pathway. This strategy introduces a functional group that can direct subsequent reactions or be converted to the desired substituent. Although specific details for the synthesis of this compound via this exact route are not prevalent in the provided search results, the principle of using functional group manipulation to achieve specific substitution patterns is a fundamental concept in organic synthesis.

Sequential Bromination and Functional Group Interconversions

A common and effective strategy for synthesizing highly substituted bromoarenes is the sequential bromination of a less substituted precursor, often coupled with functional group interconversions. This approach allows for the stepwise introduction of bromine atoms at specific positions, guided by the directing effects of the substituents already present on the aromatic ring.

For example, starting with 2,5-dimethylbenzene (p-xylene), an initial bromination can be performed. The methyl groups are ortho-, para-directing activators. A subsequent bromination would be directed by both the methyl groups and the newly introduced bromine atom. To achieve the 1,3,4-tribromo substitution pattern, a carefully planned sequence of bromination and potentially other functional group manipulations would be necessary to overcome the inherent directing effects that might favor other isomers. The use of different brominating agents and reaction conditions at each step can influence the regiochemical outcome.

Diazotization and Bromination Reactions in Brominated Dimethylaniline Derivatives

The Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by substitution with a halide, provides a powerful tool for the regioselective introduction of bromine. researchgate.net This method is particularly useful when direct bromination is not feasible or leads to undesired isomers.

To synthesize this compound using this strategy, one could start with a suitably substituted brominated dimethylaniline derivative. For instance, an appropriately brominated 2,5-dimethylaniline (B45416) could be subjected to diazotization using sodium nitrite (B80452) in the presence of a strong acid. researchgate.net The resulting diazonium salt can then be treated with a copper(I) bromide (CuBr) solution to replace the diazonium group with a bromine atom. researchgate.net This method offers high yields and is applicable to a wide range of aromatic amines, including those with electron-withdrawing or electron-donating groups. researchgate.net The challenge in this pathway lies in the initial synthesis of the required brominated dimethylaniline precursor with the correct substitution pattern.

Functionalization Reactions Involving this compound as a Substrate

The three bromine atoms on the this compound ring possess differential reactivity due to their electronic and steric environments. This allows for selective functionalization, making it a potentially versatile intermediate in organic synthesis.

Nucleophilic Aromatic Substitution (SNAr) of Bromine Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for the replacement of a leaving group, such as a halogen, on an aromatic ring with a nucleophile. wikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. masterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.com

In the case of this compound, the methyl groups are electron-donating, which generally disfavors the SNAr mechanism. Therefore, direct nucleophilic substitution of the bromine atoms on this compound under standard SNAr conditions is expected to be challenging. However, under forcing conditions or with highly reactive nucleophiles, some substitution might occur. The reactivity of the bromine atoms would be influenced by their position. The bromine at the 4-position is the most sterically accessible, while the bromines at the 1- and 3-positions are flanked by methyl groups, making them more sterically hindered.

It is also noteworthy that in some SNAr reactions, particularly with fluorine as the leaving group, the rate-determining step is the nucleophilic attack itself, and the high electronegativity of the halogen can activate the ring towards attack. youtube.com While bromine is less electronegative than fluorine, this electronic effect could play a role under specific reaction conditions. youtube.com

Transition-Metal-Mediated Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with aryl halides being common substrates.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. wikipedia.orgorganic-chemistry.org This reaction is widely used for the synthesis of biaryls, styrenes, and polyolefins. wikipedia.org For this compound, selective coupling at one of the bromine positions could be achieved by carefully controlling the reaction conditions, such as the catalyst, ligand, base, and stoichiometry of the coupling partners. The relative reactivity of the C-Br bonds would likely follow the order of steric accessibility, with the 4-position being the most reactive. The use of specific ligands can also influence the selectivity of the coupling reaction. nih.gov

Heck Reaction:

The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org This reaction provides a valuable method for the vinylation of aryl halides. organic-chemistry.org Similar to the Suzuki coupling, the reactivity of the different bromine atoms in this compound in a Heck reaction would be influenced by steric factors. It is expected that the less sterically hindered bromine at the 4-position would react preferentially. The choice of catalyst, base, and solvent are crucial for achieving good yields and selectivity. thieme-connect.de

Sonogashira Coupling:

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is instrumental in the synthesis of arylalkynes. For this compound, selective Sonogashira coupling at one of the bromine positions is feasible. The reactivity trend is generally I > Br > Cl, making aryl bromides suitable substrates. youtube.com As with other cross-coupling reactions, the steric environment of the bromine atoms would play a significant role in determining the site of reaction, with the 4-position being the most likely to react first. youtube.com

| Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product Type |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Arylated or vinylated dimethylbenzene |

| Heck | Alkene | Pd catalyst, Base | Alkenylated dimethylbenzene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Alkynylated dimethylbenzene |

Organometallic Reactivity of Brominated Aromatic Systems

The bromine atoms on this compound can be utilized to form organometallic reagents, such as Grignard or organolithium species.

Grignard Reagent Formation:

Grignard reagents are typically prepared by reacting an organic halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.org The formation of a Grignard reagent from this compound would involve the insertion of magnesium into one of the C-Br bonds. masterorganicchemistry.com The differential reactivity of the bromine atoms could potentially allow for selective formation of a mono-Grignard reagent. The less sterically hindered bromine at the 4-position would be the most likely site for this reaction. However, the formation of Grignard reagents from polyhalogenated aromatic compounds can sometimes be complicated by side reactions, such as the formation of benzyne (B1209423) intermediates or Wurtz-type coupling. masterorganicchemistry.com

Organolithium Reagent Formation:

Organolithium reagents can be prepared by reacting an organic halide with lithium metal or through halogen-metal exchange with an existing organolithium reagent (e.g., n-butyllithium). The high reactivity of organolithium reagents makes them valuable in organic synthesis for forming new carbon-carbon bonds. Similar to Grignard reagent formation, the preparation of an organolithium derivative of this compound would likely occur preferentially at the most accessible 4-position. The resulting aryllithium species would be a potent nucleophile and base.

The formation of such organometallic intermediates from this compound opens up a wide range of subsequent reactions, allowing for the introduction of various electrophiles to create a diverse array of substituted dimethylbenzene derivatives.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a powerful, non-destructive tool for probing the intricate structural details of this compound at the atomic level. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a wealth of information regarding the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.

¹H NMR Analysis for Proton Environment and Substituent Effects

The ¹H NMR spectrum of this compound is anticipated to reveal a distinct set of signals corresponding to the aromatic proton and the two methyl groups. Due to the asymmetry of the substitution pattern on the benzene ring, the protons of the two methyl groups are in chemically non-equivalent environments and are therefore expected to exhibit separate resonances. Similarly, the sole aromatic proton (H-6) will appear as a singlet, given the absence of adjacent protons for spin-spin coupling.

The chemical shifts of these protons are significantly influenced by the electronic effects of the bromine and methyl substituents. Bromine, being an electronegative atom, exerts a deshielding effect on nearby protons through inductive withdrawal of electron density. Conversely, methyl groups are electron-donating, leading to an upfield shift (shielding) of proton signals.

In this compound, the aromatic proton at the C-6 position is flanked by a bromine atom and a methyl group. Its chemical shift will be a balance of the deshielding effect of the adjacent bromine and the shielding effect of the para-positioned methyl group. The protons of the methyl group at C-2 will be influenced by the two ortho-bromine atoms, while the methyl group at C-5 will be influenced by one ortho-bromine and one para-bromine atom. These differing electronic environments are expected to result in two distinct singlets for the methyl groups.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-6 | ~7.5 | Singlet | 1H |

| Methyl C-2 Protons | ~2.4 | Singlet | 3H |

| Methyl C-5 Protons | ~2.3 | Singlet | 3H |

Note: The predicted chemical shifts are based on the analysis of substituent effects and comparison with similar brominated and methylated benzene derivatives. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Investigations of Aromatic and Alkyl Carbons

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton of this compound. Due to the lack of symmetry in the molecule, all eight carbon atoms are chemically non-equivalent and are expected to produce eight distinct signals in the broadband decoupled ¹³C NMR spectrum.

The chemical shifts of the aromatic carbons are influenced by the attached substituents. Carbons bearing a bromine atom (C-1, C-3, C-4) will be significantly deshielded and appear at lower field. The carbons attached to the methyl groups (C-2, C-5) will also be deshielded relative to an unsubstituted benzene ring. The sole unsubstituted aromatic carbon (C-6) will be the most shielded of the aromatic carbons. The chemical shifts of the two methyl carbons will also be distinct due to their different neighboring substituents.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | ~120-125 |

| C-2 (C-CH₃) | ~135-140 |

| C-3 (C-Br) | ~115-120 |

| C-4 (C-Br) | ~125-130 |

| C-5 (C-CH₃) | ~130-135 |

| C-6 (C-H) | ~130-135 |

| C-2 Methyl | ~20-25 |

| C-5 Methyl | ~18-23 |

Note: These are predicted chemical shift ranges based on empirical data for similar substituted benzenes.

Advanced NMR Techniques for Structural Confirmation

To unequivocally confirm the structure of this compound and assign all proton and carbon signals, advanced 2D NMR techniques are invaluable.

Correlation Spectroscopy (COSY): While the ¹H NMR spectrum is expected to show only singlets, a long-range COSY experiment could potentially reveal weak four-bond (⁴J) or five-bond (⁵J) couplings between the aromatic proton and the methyl protons, providing further structural evidence.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would establish the direct one-bond correlations between each proton and the carbon to which it is attached. This would definitively link the aromatic proton signal to the C-6 carbon signal and the methyl proton signals to their respective methyl carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. For instance, correlations would be expected between the aromatic H-6 proton and carbons C-2, C-4, and C-5. Similarly, the protons of the C-2 methyl group would show correlations to C-1, C-2, and C-3, while the C-5 methyl protons would show correlations to C-4, C-5, and C-6. These correlations would provide unambiguous confirmation of the substitution pattern.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique can reveal through-space proximity of protons. A NOESY experiment would be expected to show a correlation between the aromatic H-6 proton and the protons of the C-5 methyl group, confirming their spatial closeness.

Vibrational Spectroscopy Studies

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching vibrations from the methyl groups will appear in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. The substitution pattern will influence the exact position and intensity of these bands.

C-H Bending: In-plane and out-of-plane C-H bending vibrations will also be present. The out-of-plane bending vibrations in the 900-675 cm⁻¹ region are often characteristic of the substitution pattern of the aromatic ring. For a pentasubstituted ring, a strong absorption band is expected in this region.

C-Br Stretching: The carbon-bromine stretching vibrations are expected to appear in the low-frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-H Bending (out-of-plane) | 900 - 800 |

| C-Br Stretch | 600 - 500 |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides information that is complementary to FT-IR. While FT-IR measures the absorption of infrared light due to changes in the dipole moment, Raman spectroscopy detects the scattering of light due to changes in the polarizability of the molecule.

For this compound, the Raman spectrum would be particularly useful for observing the symmetric vibrations of the molecule, which are often weak or inactive in the FT-IR spectrum.

Aromatic Ring Breathing Mode: A strong, sharp band corresponding to the symmetric "breathing" motion of the benzene ring is expected around 1000 cm⁻¹.

C-Br Stretching: The symmetric stretching vibrations of the C-Br bonds would also be observable and would likely be strong in the Raman spectrum.

C-C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring and the bonds connecting the methyl groups will also give rise to characteristic Raman signals.

A combined analysis of both FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of this compound, further confirming its structure.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structural features of this compound through fragmentation analysis. The presence of three bromine atoms results in a characteristic isotopic pattern, which is a key signature in its mass spectrum.

High-resolution mass spectrometry provides the accurate mass of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass is calculated based on the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br).

The expected isotopic distribution for the molecular ion of this compound (C₈H₇Br₃) is a distinctive pattern due to the presence of the nearly equally abundant ⁷⁹Br and ⁸¹Br isotopes. This results in a cluster of peaks for the molecular ion, with the major peaks corresponding to the combinations of these isotopes.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound

| Ion Formula | Calculated m/z | Relative Abundance (%) |

| [C₈H₇⁷⁹Br₃]⁺ | 339.8098 | 100.0 |

| [C₈H₇⁷⁹Br₂⁸¹Br]⁺ | 341.8077 | 97.9 |

| [C₈H₇⁷⁹Br⁸¹Br₂]⁺ | 343.8057 | 31.9 |

| [C₈H₇⁸¹Br₃]⁺ | 345.8036 | 3.5 |

Note: This data is theoretical and serves to illustrate the expected isotopic pattern.

The fragmentation of this compound under electron ionization would likely proceed through the loss of bromine atoms and methyl groups. The stability of the aromatic ring would lead to characteristic fragment ions.

Table 2: Plausible HRMS Fragmentation Pattern for this compound

| Fragment Ion | Description |

| [C₈H₇Br₂]⁺ | Loss of a bromine radical |

| [C₈H₇Br]⁺ | Loss of two bromine radicals |

| [C₇H₄Br₃]⁺ | Loss of a methyl radical |

| [C₇H₄Br₂]⁺ | Loss of a methyl radical and a bromine radical |

| [C₆H₄Br]⁺ | Complex rearrangement and fragmentation |

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods are ideal for confirming the identity and assessing the purity of this compound in a sample mixture.

For GC-MS analysis, a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be suitable for separating the relatively volatile this compound from other components. The mass spectrometer would then provide mass spectra for each eluting peak, allowing for positive identification.

In LC-MS, reversed-phase chromatography is a common approach for separating aromatic compounds. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be appropriate. nih.gov The mass spectrometric detector would confirm the molecular weight of the eluting compound. LC-MS is particularly useful for analyzing samples that may not be suitable for GC due to low volatility or thermal instability, although this is not typically a concern for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure Probing

Ultraviolet-visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower to higher energy molecular orbitals. The benzene ring is the primary chromophore, and its absorption bands are influenced by the attached bromo and methyl substituents.

The UV spectrum of benzene exhibits characteristic absorption bands around 184, 204, and 256 nm. hpst.cz The substituents on the benzene ring in this compound will cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. The bromine atoms, with their lone pairs of electrons, and the methyl groups, through hyperconjugation, both contribute to this shift.

Table 3: Expected UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Expected λmax (nm) | Electronic Transition |

| ~210-220 | π → π |

| ~270-290 | π → π (B-band) |

Note: These are estimated values based on the effects of substituents on the benzene chromophore.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity of this compound and for its isolation from reaction mixtures or impurities.

High-performance liquid chromatography is a versatile technique for the analysis and purification of this compound. For purity assessment, a reversed-phase HPLC method is typically employed.

Table 4: Representative HPLC Conditions for the Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water nih.govepa.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to an absorption maximum (e.g., 220 nm or 275 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Under these conditions, this compound would elute at a specific retention time, and its purity could be determined by the relative area of its peak compared to any impurity peaks.

Ultra-performance liquid chromatography is a more recent development that utilizes columns with smaller particle sizes (typically sub-2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. A UPLC method for this compound would offer significant advantages in terms of throughput and separation efficiency, which is particularly useful for resolving it from closely related isomers or impurities.

Flash Chromatography for Purification

Flash chromatography is a crucial technique for the rapid and efficient purification of synthetic compounds. In the context of this compound, a polyhalogenated aromatic compound, flash chromatography on silica (B1680970) gel is the method of choice to isolate the target molecule from unreacted starting materials, by-products, and other impurities. The separation is based on the differential partitioning of the components of the mixture between the stationary phase (silica gel) and a mobile phase (eluent).

The non-polar nature of this compound dictates the use of a non-polar eluent system. A common and effective mobile phase for such compounds is a mixture of a hydrocarbon solvent, such as hexane (B92381) or petroleum ether, with a slightly more polar solvent, typically ethyl acetate (B1210297). The optimal solvent ratio is determined empirically by thin-layer chromatography (TLC) analysis, aiming for a retention factor (R_f) of approximately 0.2-0.3 for the desired compound. This R_f value generally ensures good separation from both more polar and less polar impurities during the column chromatography process.

For the purification of this compound, a typical flash chromatography protocol would involve the use of a silica gel (230-400 mesh) column. The crude product, dissolved in a minimal amount of a suitable solvent like dichloromethane (B109758) or toluene, is loaded onto the column. The elution is then carried out with a pre-determined hexane/ethyl acetate mixture. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 1: Illustrative Flash Chromatography Parameters for the Purification of this compound

| Parameter | Value/Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., 98:2 v/v) |

| Sample Loading | Dry loading with silica gel or minimal solvent |

| Elution Mode | Isocratic or shallow gradient |

| Detection | UV visualization (254 nm) or TLC analysis of fractions |

| Note: The exact eluent composition may vary depending on the specific impurities present in the crude mixture. |

Detailed Research Findings:

While specific research detailing the flash chromatography of this compound is not extensively published, the general principles of purifying polyhalogenated aromatic compounds are well-established. The purification process for structurally similar compounds, such as brominated xylenes (B1142099) and other polybrominated benzene derivatives, consistently employs silica gel chromatography with non-polar eluents.

For instance, the purification of various dibromo- and tribromo-benzene isomers often utilizes solvent systems with a low percentage of a polar component like ethyl acetate or diethyl ether in a hydrocarbon base. This approach effectively separates isomers and removes polar impurities. The success of the purification is contingent on careful selection of the eluent system based on preliminary TLC analysis to achieve differential migration of the target compound and its contaminants on the silica gel. The collection of multiple small fractions and their subsequent analysis is critical for obtaining the compound in high purity.

Computational and Theoretical Investigations of 1,3,4 Tribromo 2,5 Dimethylbenzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and properties of chemical compounds at the atomic level. For a molecule like 1,3,4-Tribromo-2,5-dimethylbenzene, these methods can provide invaluable insights into its geometry and stability.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful and widely used computational method for determining the optimized molecular geometry of compounds. This approach calculates the electron density of a system to determine its energy and, consequently, its most stable three-dimensional structure. For this compound, DFT would be employed to predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of its spatial arrangement. The process of geometry optimization involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure.

Basis Set Selection and Methodological Considerations (e.g., B3LYP)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A commonly employed and well-validated functional for organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional often provides a good balance between computational cost and accuracy for a wide range of systems.

The selection of a basis set is equally critical. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing heavy atoms like bromine, a basis set such as 6-311++G(d,p) is often used. This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) to better describe weakly bound electrons and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds. The choice of an appropriate basis set is crucial for obtaining reliable geometric and electronic properties.

Electronic Structure and Reactivity Analysis

Beyond molecular geometry, computational methods can elucidate the electronic characteristics of a molecule, which are key to understanding its reactivity and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis for Electronic Transitions and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more likely to be reactive. For this compound, the presence of electron-withdrawing bromine atoms and electron-donating methyl groups would influence the energies of the frontier orbitals.

A hypothetical data table for HOMO-LUMO analysis would look like this:

| Parameter | Energy (eV) |

| HOMO | Value |

| LUMO | Value |

| HOMO-LUMO Gap | Value |

No specific data for this compound is available in the reviewed literature.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding and interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

This analysis provides insights into charge transfer interactions, hyperconjugation, and the delocalization of electron density within the molecule. For this compound, NBO analysis would reveal the nature of the carbon-bromine and carbon-carbon bonds, as well as the interactions between the substituents and the benzene (B151609) ring. The stabilization energies calculated through NBO analysis quantify the strength of these intramolecular interactions.

A representative NBO analysis data table might include:

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| e.g., C-C σ bond | e.g., C-Br σ* antibond | Value |

| e.g., Br lone pair | e.g., C-C π* antibond | Value |

No specific data for this compound is available in the reviewed literature.

Electrostatic Potential (ESP) Maps for Charge Distribution

The Molecular Electrostatic Potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential.

Red regions indicate a negative potential, corresponding to areas with an excess of electrons, which are susceptible to electrophilic attack.

Blue regions indicate a positive potential, corresponding to areas with a deficiency of electrons, which are prone to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the ESP map would likely show negative potential around the bromine atoms due to their high electronegativity and the presence of lone pairs. The methyl groups, being electron-donating, would influence the charge distribution on the benzene ring. This visual tool is invaluable for predicting how the molecule will interact with other molecules and for understanding its intermolecular forces.

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a powerful tool for the structural elucidation of molecules. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for the accurate prediction and interpretation of vibrational spectra. nih.govresearchgate.net For this compound, a full vibrational analysis can be computationally performed to assign the fundamental vibrational modes.

The process typically involves the optimization of the molecular geometry to a stable energy minimum, followed by the calculation of the harmonic vibrational frequencies at the same level of theory. nih.gov Methods like B3LYP with a suitable basis set, such as 6-31G+(d,p) or larger, are commonly employed for this purpose. nih.gov The calculated frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and other factors. To improve the correlation with experimental spectra, a scaling factor is often applied to the computed frequencies.

The vibrational modes of this compound would include:

C-H stretching vibrations of the methyl groups and the aromatic ring.

C-C stretching vibrations within the benzene ring.

C-Br stretching vibrations , which are expected at lower frequencies.

In-plane and out-of-plane bending vibrations of the C-H and C-C bonds.

Methyl group vibrations , including symmetric and asymmetric stretching and bending modes.

While specific experimental or calculated vibrational data for this compound is not readily found in the reviewed literature, the principles of computational vibrational analysis are well-established. For instance, studies on other substituted benzenes have demonstrated the power of DFT in assigning complex vibrational spectra. nih.govarxiv.org A simulated spectrum for this compound would provide a valuable reference for experimental identification and characterization.

Thermodynamic Parameters and Energetic Considerations

Computational chemistry provides a robust framework for the determination of key thermodynamic parameters that govern the stability and reactivity of molecules. For this compound, these parameters can be calculated using statistical thermodynamics based on the results of quantum chemical calculations. nih.gov

Key thermodynamic properties that can be computationally determined include:

Standard Enthalpy of Formation (ΔfH°) : This value indicates the energy change when the compound is formed from its constituent elements in their standard states. Isodesmic reactions, which are hypothetical reactions where the number and types of bonds are conserved, are often used in conjunction with DFT calculations to obtain accurate enthalpies of formation for complex molecules. researchgate.net

Standard Gibbs Free Energy of Formation (ΔfG°) : This parameter combines enthalpy and entropy and is a crucial indicator of the thermodynamic stability of a compound under standard conditions. researchgate.net A more negative ΔfG° suggests greater stability.

Entropy (S°) : This value quantifies the degree of disorder of the molecule and can be calculated from its vibrational, rotational, and translational partition functions. nist.gov

Studies on related compounds, such as poly-brominated carbazoles and methyl-substituted nitrobenzoic acids, have shown a good correlation between computationally derived thermodynamic parameters and the number and position of substituents on the aromatic ring. nih.govresearchgate.net For this compound, the positions of the bromo and methyl groups would significantly influence its thermodynamic stability compared to other isomers. While specific calculated values for this compound are not available in the surveyed literature, the established computational methodologies can be readily applied to determine these crucial energetic properties.

Table 1: Representative Computationally Derived Thermodynamic Data for a Related Compound (Bromobenzene)

| Property | Value | Units | Reference |

| Enthalpy of formation of liquid at standard conditions | 105.4 | kJ/mol | nist.gov |

| Enthalpy of vaporization at standard conditions | 44.98 | kJ/mol | nist.gov |

| Entropy of liquid at standard conditions | 243.63 | J/mol*K | nist.gov |

This table provides an example of the types of thermodynamic data that can be obtained. The values are for bromobenzene (B47551) and not this compound.

Reaction Pathway Investigations and Mechanistic Insights

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving halogenated aromatic compounds. For this compound, theoretical investigations can predict its reactivity and the likely pathways for various transformations.

One of the most important reactions for benzene and its derivatives is electrophilic aromatic substitution . nih.gov The existing bromo and methyl substituents on the benzene ring of this compound will direct any incoming electrophile to a specific position. The methyl groups are activating and ortho-, para-directing, while the bromine atoms are deactivating but also ortho-, para-directing. Computational studies can model the transition states and intermediates for electrophilic attack at the remaining free position on the ring to determine the most favorable reaction pathway. Density Functional Reactivity Theory (DFRT) can be employed to quantify the nucleophilicity of the carbon atoms on the aromatic ring, providing a theoretical basis for predicting regioselectivity. nih.gov

Furthermore, photodegradation is a significant environmental fate process for many brominated aromatic compounds. polyu.edu.hk Computational studies on polybrominated diphenyl ethers (PBDEs) have shown that reductive debromination is a major degradation pathway. polyu.edu.hknih.gov Similar mechanisms, likely involving radical intermediates, could be investigated for this compound to understand its environmental persistence and transformation products. DFT calculations can be used to determine the bond dissociation energies of the C-Br bonds, identifying the most likely bond to break upon photolysis. nih.gov

While specific reaction pathway investigations for this compound were not found, the computational methodologies are well-developed to explore its reactivity in various chemical environments.

Quantitative Structure-Activity Relationships (QSAR) for Brominated Benzene Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity or a physical property. nih.gov For brominated benzene derivatives, QSAR studies are particularly valuable for predicting their toxicological profiles and environmental fate without extensive experimental testing. nih.gov

The development of a QSAR model typically involves the following steps:

Data Collection : A dataset of compounds with known activities (e.g., toxicity, receptor binding affinity) is compiled. acs.org

Descriptor Calculation : A wide range of molecular descriptors are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building : Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical relationship between the descriptors and the activity. acs.org

Validation : The predictive power of the model is assessed using internal and external validation techniques. nih.gov

For brominated aromatic compounds, QSAR models have been successfully developed to predict properties such as:

Toxicity : Models have been created to predict the acute toxicity of aromatic compounds to various organisms. nih.govacs.orgrsc.org Key descriptors often include the octanol-water partition coefficient (log K_ow), which represents hydrophobicity, and electronic parameters like the energy of the lowest unoccupied molecular orbital (E_lumo), which relates to electrophilicity. acs.org

Endocrine Disruption : QSAR models have been used to predict the binding affinity of brominated compounds to receptors like the thyroxine transport protein. nih.gov

Receptor Binding : The binding of polybrominated diphenyl ethers (PBDEs) to the aryl hydrocarbon receptor has been modeled using QSAR, with descriptors related to molecular shape, electrostatic field, and mass distribution being important. nih.gov

Table 2: Examples of Descriptors Used in QSAR Models for Aromatic Compounds

| Descriptor Type | Example Descriptor | Property Represented | Reference |

| Hydrophobicity | log K_ow | Partitioning between octanol (B41247) and water | acs.org |

| Electronic | E_lumo | Electrophilicity/Reactivity | acs.org |

| Constitutional | Number of C-026 groups | Presence of specific functional groups | rsc.org |

| Quantum Chemical | Polarizability weighted MATS2p | Molecular polarizability | rsc.org |

These QSAR studies demonstrate that the biological and environmental effects of brominated benzene derivatives can be reliably predicted from their molecular structure. Although a specific QSAR model for this compound is not available, its properties could be predicted using existing models for brominated aromatic compounds.

Applications and Potential Research Directions for 1,3,4 Tribromo 2,5 Dimethylbenzene

Role as a Building Block in Organic Synthesis

The three bromine atoms on the aromatic ring of 1,3,4-Tribromo-2,5-dimethylbenzene serve as versatile handles for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This makes it an attractive starting material for the synthesis of more complex, highly substituted aromatic compounds and heterocyclic structures.

The bromine substituents on this compound can be selectively replaced through various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of functional groups. The differential reactivity of the bromine atoms, influenced by the electronic effects and steric hindrance from the adjacent methyl groups, can potentially allow for regioselective functionalization.

Key cross-coupling reactions applicable to aryl bromides like this compound include:

Suzuki-Miyaura Coupling: This reaction employs boronic acids or their esters to form new carbon-carbon bonds. The regioselectivity of Suzuki couplings on polybrominated benzenes can be influenced by factors such as steric hindrance and the electronic nature of substituents, suggesting that sequential and controlled introduction of different aryl or vinyl groups onto the this compound scaffold is feasible. rsc.orgnih.govresearchgate.netresearchgate.netrsc.org

Sonogashira Coupling: This reaction utilizes terminal alkynes to introduce alkynyl moieties onto the aromatic ring. rsc.org This is a powerful method for constructing rigid, linear structures, which are of interest in materials science.

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. mdpi.com This provides a route to stilbene-like structures and other vinylated aromatic compounds.

Stille Coupling: This reaction uses organotin reagents as coupling partners. The Stille reaction is known for its tolerance to a wide variety of functional groups. frontiersin.org

The ability to perform sequential couplings by carefully controlling reaction conditions and catalyst systems could allow for the synthesis of unsymmetrical, multi-substituted benzene (B151609) derivatives from this compound. For instance, a less hindered bromine atom might react preferentially under milder conditions, leaving the other bromine atoms available for subsequent, different coupling reactions.

Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound

| Coupling Reaction | Reagent Type | Resulting Bond | Potential Application |

| Suzuki-Miyaura | Aryl/vinyl boronic acid | C(sp²) - C(sp²) | Synthesis of biaryls, polyarylenes |

| Sonogashira | Terminal alkyne | C(sp²) - C(sp) | Creation of rigid, linear structures |

| Heck | Alkene | C(sp²) - C(alkene) | Synthesis of vinylated aromatics |

| Stille | Organotin reagent | C(sp²) - C(sp²) | Functional group tolerant C-C bonds |

The bromine atoms of this compound can also serve as anchor points for the construction of various heterocyclic rings. Many synthetic methodologies for heterocycles rely on the reaction of aryl halides with appropriate precursors.

Triazoles: The synthesis of 1,2,3-triazoles can be achieved through copper-catalyzed azide-alkyne cycloadditions or via multi-component reactions involving aryl halides. mdpi.comfrontiersin.orgtandfonline.comorganic-chemistry.orgacs.org By first converting one or more of the bromine atoms of this compound to an azide (B81097) or an alkyne, subsequent cyclization reactions could lead to triazole-substituted p-xylene (B151628) derivatives.

Thiadiazoles and Oxadiazoles: The synthesis of 1,3,4-thiadiazoles and 1,3,4-oxadiazoles often involves the cyclization of thiosemicarbazides or acylhydrazides, respectively, which can be prepared from aryl halides. organic-chemistry.orgnih.govbeilstein-journals.orgnih.govorganic-chemistry.orgscielo.brrsc.orgnih.govtandfonline.com For example, a bromine atom could be converted to a carboxylic acid derivative, which could then be used as a precursor for oxadiazole formation.

The multiple bromine atoms on this compound offer the potential to synthesize molecules containing multiple heterocyclic rings, which could be of interest for their medicinal or material properties.

Integration into Polymer and Materials Chemistry

The polyhalogenated nature of this compound makes it a compelling candidate for use in polymer and materials chemistry, where it can be incorporated as a monomer or an intermediate to impart specific properties to the resulting materials.

This compound can potentially be used as a monomer in various polycondensation reactions. The three bromine atoms provide multiple reaction sites for polymerization, which could lead to the formation of cross-linked or hyperbranched polymers.

One of the most relevant potential applications is in the synthesis of poly(p-phenylene vinylene) (PPV) and its derivatives. wikipedia.orgnih.govrsc.orgresearchgate.netresearchgate.net PPVs are an important class of conjugated polymers used in organic light-emitting diodes (OLEDs) and other organic electronic devices. The Gilch route to PPV, for example, often starts from bis(halomethyl)benzene derivatives. While this compound itself is not a direct precursor for a linear PPV due to the arrangement of its substituents, it could be chemically modified to form a suitable monomer. Alternatively, it could be used as a comonomer in polymerization reactions with other monomers to introduce specific properties, such as flame retardancy (due to the high bromine content) or to create branching points in the polymer chain.

The incorporation of this compound into larger molecular structures can lead to the development of advanced organic materials with tailored properties. For instance, its use as a core building block could lead to the synthesis of dendrimers or other complex architectures. The bromine atoms can be replaced with various functional groups to tune the electronic and photophysical properties of the resulting material.

Aryl bromides are common starting materials for the synthesis of organic light-emitting materials. beilstein-journals.org By using this compound as a scaffold, it is conceivable to build molecules with a central core and multiple emitting side groups, potentially leading to materials with high quantum yields and specific emission colors.

Table 2: Potential Material Applications of this compound Derivatives

| Material Class | Synthetic Strategy | Potential Property |

| Hyperbranched Polymers | Polycondensation reactions | High solubility, low viscosity |

| Organic Light-Emitting Materials | Cross-coupling with emissive groups | Tunable photoluminescence |

| Flame Retardant Polymers | Incorporation as a comonomer | Reduced flammability |

Potential in Photonics and Optoelectronic Applications

While direct research on the photonic and optoelectronic applications of this compound is not widely reported, its structural features suggest potential in these areas. The introduction of bromine atoms onto an aromatic ring can influence the electronic properties of the molecule, such as the HOMO and LUMO energy levels, which are critical for applications in organic electronics. lbl.gov

Furthermore, the use of brominated precursors is a common strategy in the synthesis of conjugated polymers for optoelectronic devices. nih.govrsc.orgresearchgate.netresearchgate.net The bromine atoms can facilitate cross-coupling reactions to build up the polymer backbone and can also influence the final properties of the polymer, such as its solubility and solid-state packing. Therefore, this compound represents a potential, though underexplored, building block for the synthesis of novel materials for applications in OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to create highly substituted and potentially non-coplanar structures from this starting material could be advantageous in reducing intermolecular quenching of fluorescence in the solid state, a key challenge in the design of efficient light-emitting materials.

Components in Organic Light-Emitting Diodes (OLEDs)

The strategic placement of bromine atoms on an aromatic core is a common method for creating precursor molecules for OLED materials. These brominated compounds are often utilized in cross-coupling reactions to synthesize larger, more complex molecules with desirable photophysical properties. However, a specific investigation into this compound as a direct component or precursor for OLEDs has not been prominently featured in published research. Consequently, there are no available data tables or detailed findings on its performance in this capacity.

Applications in Solar Cells

Similarly, in the field of organic photovoltaics, brominated small molecules serve as crucial intermediates for synthesizing both donor and acceptor materials. The development of novel non-fullerene acceptors and tailored donor polymers often relies on the versatility of these halogenated building blocks. Nevertheless, the scientific literature does not currently contain specific studies or performance data related to the application of this compound in solar cell technologies.

Exploration in Sensor and Probe Development

The design of chemical sensors and fluorescent probes frequently employs aromatic platforms that can be functionalized to interact with specific analytes. While the tribromo-dimethylbenzene framework could theoretically be adapted for such purposes, there is a notable absence of research dedicated to the exploration of this compound in the development of sensors or probes. As a result, no specific research findings or data on its sensing capabilities are available.

Studies on Conductivity and Electronic Properties of Derived Materials

The electronic properties of materials derived from brominated precursors are of fundamental interest in materials science. The nature and position of substituent groups on the aromatic ring can significantly influence properties such as charge mobility and conductivity. However, studies focusing on the synthesis of polymers or other advanced materials from this compound and the subsequent characterization of their conductive and electronic properties are not present in the current body of scientific literature. Therefore, no data tables detailing these properties can be provided.

Conclusion and Future Research Perspectives

Summary of Key Academic Contributions and Research Gaps

A thorough review of scientific databases and academic journals reveals a striking absence of dedicated research on 1,3,4-Tribromo-2,5-dimethylbenzene. While the compound is listed in chemical supplier catalogs and government chemical databases, providing basic identifying information, there is a clear lack of peer-reviewed studies detailing its synthesis, characterization, reactivity, or application. alfa-chemistry.combldpharm.comepa.gov This indicates that the academic community has yet to substantially investigate this particular isomer.

The primary research gap, therefore, is the compound itself. Its fundamental chemical and physical properties beyond basic identifiers are not extensively documented in academic literature. This includes, but is not limited to, detailed spectroscopic data, crystallographic information, and reactivity profiles. The potential of this compound as a building block or intermediate in organic synthesis remains unexplored.

Table 1: Basic Properties of this compound

| Property | Value | Source |

| CAS Number | 117572-80-2 | alfa-chemistry.combldpharm.comepa.gov |

| Molecular Formula | C₈H₇Br₃ | epa.gov |

| Average Mass | 342.856 g/mol | epa.gov |

| Monoisotopic Mass | 339.809789 g/mol | epa.gov |

This table contains interactive elements. Click on the headers to sort the data.

Emerging Methodologies and Synthetic Challenges

In the absence of specific literature for the synthesis of this compound, one must turn to general methodologies for the bromination of aromatic compounds and consider the inherent challenges. The synthesis of this specific isomer presents a significant regioselectivity challenge. The starting material would likely be 1,4-dimethylbenzene (p-xylene).

The directing effects of the two methyl groups in p-xylene (B151628) would guide incoming electrophiles to the ortho positions (2, 3, 5, and 6). Achieving the specific 1,3,4-tribromo substitution pattern would require careful control of reaction conditions and potentially the use of specialized brominating agents or catalysts to overcome the natural directing effects.

Plausible, yet challenging, synthetic approaches could include:

Direct Bromination: The direct electrophilic bromination of p-xylene with bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃) would likely lead to a mixture of brominated isomers, with the desired 1,3,4-tribromo product being a minor component. Separating this specific isomer from a complex mixture would be a significant purification challenge.

Stepwise Synthesis: A more controlled, multi-step synthesis could offer a more viable route. This might involve the initial synthesis of a specific dibrominated or monobrominated intermediate of p-xylene, followed by subsequent controlled bromination. For example, the bromination of 2,5-dibromo-1,4-dimethylbenzene could potentially yield the target compound, but this would still require careful optimization to ensure the desired regioselectivity.

The primary synthetic challenge lies in controlling the position of the three bromine atoms on the benzene (B151609) ring relative to the two methyl groups. The electronic and steric influences of the substituents make the formation of the 1,3,4-tribromo isomer non-trivial.

Future Directions in the Application of this compound in Interdisciplinary Research

While currently unexplored, the unique substitution pattern of this compound suggests several potential avenues for future interdisciplinary research.

Materials Science: Polybrominated aromatic compounds have been widely used as flame retardants. Investigating the thermal stability and flame-retardant properties of polymers incorporating this compound as a monomer or additive could be a fruitful area of research. Its specific bromine substitution pattern might confer unique properties compared to existing brominated flame retardants.

Organic Synthesis: The three bromine atoms on the aromatic ring offer multiple reaction sites for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This could allow for the synthesis of complex, multi-substituted aromatic compounds that could serve as scaffolds for new pharmaceuticals, organic electronics, or ligands for catalysis. The differential reactivity of the bromine atoms based on their position could also be exploited for selective transformations.

Medicinal Chemistry: Halogenated aromatic compounds are prevalent in many drug molecules. The lipophilicity and metabolic stability imparted by bromine atoms are valuable in drug design. This compound could serve as a novel fragment for the synthesis of new bioactive molecules. Its potential as a starting material for the development of new therapeutic agents warrants investigation.

The lack of current research on this compound should not be seen as a deterrent but rather as an open invitation for discovery. The synthesis and characterization of this compound would be a valuable academic contribution in itself, and the exploration of its properties could unlock new possibilities in a variety of scientific disciplines.

Q & A

Q. What are the optimal synthetic routes for 1,3,4-Tribromo-2,5-dimethylbenzene, and how can bromination regioselectivity be controlled?

Methodological Answer: Bromination of dimethylbenzene derivatives requires careful control of reaction conditions to achieve regioselectivity. Use Lewis acids (e.g., FeBr₃) as catalysts in a stepwise bromination process. Monitor reaction progress via GC-MS with deuterated internal standards (e.g., 1,3,5-Tribromobenzene-d₃ as a reference for brominated analogs) to confirm positional selectivity . Temperature control (0–6°C for sensitive intermediates) and stoichiometric adjustments can minimize over-bromination .

Q. How should researchers characterize the purity and structure of this compound?

Methodological Answer: Combine ¹H/¹³C NMR and X-ray crystallography to confirm substitution patterns and crystal packing. For purity analysis, employ HPLC with UV detection (λ = 254 nm) and cross-reference retention times with certified standards (e.g., Kanto Reagents’ halogenated benzene standards) . Mass spectrometry (EI-MS) can identify isotopic patterns, distinguishing between bromine isotopes (⁷⁹Br/⁸¹Br) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Follow guidelines for halogenated aromatics:

- Use PPE (nitrile gloves, fume hoods) to avoid dermal/ocular exposure.

- Store in amber glass at ≤6°C to prevent photodegradation and thermal decomposition .

- Neutralize waste with sodium bicarbonate before disposal. Documented protocols for trichloro-dimethoxybenzene analogs provide a safety framework .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and identify reactive sites. Compare with structural analogs like 3,5-Dibromo-2,6-difluorotoluene to assess how methyl groups influence steric hindrance . Validate predictions experimentally via Suzuki-Miyaura coupling, using Pd catalysts and monitoring yields via GC-MS .

Q. What strategies resolve contradictions in reported thermal stability data for brominated aromatics?

Methodological Answer: Discrepancies often arise from impurities or measurement techniques. Use TGA-DSC under inert atmospheres to determine decomposition points. Cross-check with pyrolysis-GC/MS to identify degradation byproducts. Reference deuterated standards (e.g., 1,2,4,5-Tetramethylbenzene-d₁₄) to isolate compound-specific thermal behavior .

Q. How can environmental persistence of this compound be assessed?

Methodological Answer: Conduct microcosm studies in simulated ecosystems (soil/water). Quantify degradation rates via LC-MS/MS with isotopically labeled internal standards (e.g., Tetrabromo-diphenyl ether-¹³C₁₂) . Compare with PRTR-listed analogs (e.g., 2,2′,5-Tribromobiphenyl) to estimate bioaccumulation potential .

Q. What advanced techniques elucidate crystallographic packing effects in brominated dimethylbenzenes?

Methodological Answer: Single-crystal X-ray diffraction at low temperatures (100 K) minimizes thermal motion artifacts. Compare with computational packing simulations (Mercury Software) to analyze halogen bonding interactions. Studies on trihydroxybenzaldehydes demonstrate how substituents influence lattice stability .

Data Contradiction Analysis

Q. How to address conflicting NMR data for brominated aromatic isomers?

Methodological Answer: Contradictions may stem from solvent effects or dynamic processes. Record NMR spectra in multiple solvents (CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Variable-temperature NMR can reveal rotational barriers (e.g., methyl group rotation) that obscure splitting patterns .

Experimental Design

9. Designing a study to compare the photodegradation pathways of this compound and its chloro analogs

Methodological Answer:

- Light sources: Use UV-A (365 nm) and UV-C (254 nm) lamps to simulate natural/accelerated degradation.

- Analytical tools: Track degradation via HPLC-UV/Vis and identify intermediates with HRMS .

- Controls: Include deuterated standards (e.g., 1,2,3-Trichlorobenzene-d₃) to distinguish between hydrolysis and radical pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.